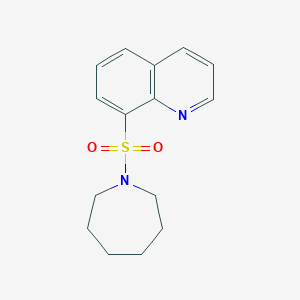

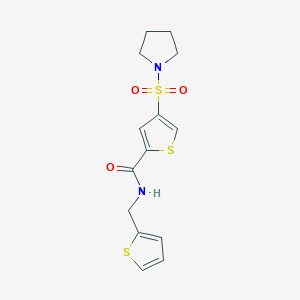

![molecular formula C21H26N4O2 B5551300 3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide](/img/structure/B5551300.png)

3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide often involves multi-step chemical processes. For instance, compounds with imidazo[1,2-a]pyridine moieties are typically synthesized through cyclization reactions of aminopyridines with appropriate precursors, followed by further functionalization of the core structure (Starrett et al., 1989).

Molecular Structure Analysis

The molecular structure of compounds containing imidazo[1,2-a]pyrimidin moieties is characterized by a fused ring system combining imidazole and pyrimidine rings. This structural feature contributes to the compound's chemical stability and reactivity. For example, the planarity of the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system in related compounds has been reported, which affects their molecular interactions (Deng et al., 2010).

Chemical Reactions and Properties

Compounds with imidazo[1,2-a]pyrimidin-2-yl groups participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and additions. These reactions are crucial for introducing diverse functional groups that modulate the compound's biological activity and physicochemical properties. For instance, reactions with hydroxamoyl halides have been used to synthesize imidazo[1,2-a]pyrimidine derivatives, showcasing the versatility of these compounds in chemical transformations (Abdelhamid et al., 1988).

Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound is involved in the synthesis of new imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, which have been explored for various biological activities. For instance, research on the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents highlighted the synthetic routes and potential cytoprotective properties against ulcers, although significant antisecretory activity was not observed (Starrett et al., 1989). Additionally, studies on the discrimination of hairpin polyamides with α-substituted-γ-aminobutyric acid demonstrated how modifications in the compound structure could influence DNA binding affinity and recognition specificity, offering insights into its utility in gene regulation and therapeutic applications (Zhang, Bando, & Sugiyama, 2006).

Antiviral Activity

Research into 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines showcased a novel class of compounds designed for antirhinovirus activities, indicating the potential of this chemical framework in developing antiviral agents (Hamdouchi et al., 1999).

Enhancing Cellular Uptake

Studies on enhancing the cellular uptake of Py–Im polyamides through modifications in the compound structure have demonstrated significant improvements in biological effects and nuclear uptake, suggesting potential applications in molecular probes or therapeutic agents targeting specific DNA sequences (Meier, Montgomery, & Dervan, 2012).

Antitumor and Antioxidant Activities

Research into new pyrazole and antibacterial pyrazolopyrimidine derivatives highlighted the synthesis and significant antibacterial activity of certain compounds, which could be explored for potential antitumor and antioxidant applications (Rahmouni et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-4-17(18-14-25-12-6-11-22-20(25)24-18)23-19(26)16-8-5-7-15(13-16)9-10-21(2,3)27/h5-8,11-14,17,27H,4,9-10H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTURDKSEOGBIEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN2C=CC=NC2=N1)NC(=O)C3=CC=CC(=C3)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)

![2,3-dimethyl-6-[2-(2-naphthyloxy)propanoyl]-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5551228.png)

![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)

![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551238.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551245.png)

![6-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5551254.png)

![N-[(3-methylphenyl)(2-thienyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551261.png)

![1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)